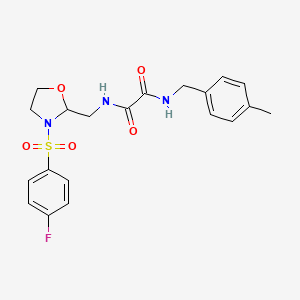

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Historical Development of Oxalamide-Based Scaffolds

Oxalamide derivatives have evolved from simple diamides to sophisticated therapeutic agents. Early applications focused on their role as nucleating agents in polymer science, where their self-assembly properties facilitated controlled crystallization in isotactic polypropylene systems. The discovery of NBD-556, an oxalamide-based HIV-1 gp120 inhibitor, marked a pivotal shift toward medicinal applications. Despite its initial agonist activity, structural optimization through scaffold hopping—replacing the oxalamide moiety with pyrrole rings—yielded antagonists like NBD-11021, demonstrating the scaffold’s modularity. Parallel developments in organic synthesis, such as the use of oxalyl chloride to prepare acyl chlorides and esters, expanded the toolkit for derivatizing oxalamide cores.

Significance in Medicinal Chemistry

Oxalamides occupy a unique niche due to their dual hydrogen-bonding capacity and conformational flexibility. In HIV research, they interact with gp120’s Phe43 cavity, disrupting viral entry. The oxazolidinone component, exemplified by antibiotics like linezolid, contributes antibacterial activity by inhibiting ribosomal translation. Hybridizing these motifs enables multitarget engagement, a strategy critical for overcoming resistance. For instance, fluorinated sulfonyl groups enhance lipophilicity and electron-withdrawing effects, improving membrane permeability and target residence time.

Emergence of Fluorinated Sulfonyloxazolidine Hybrids

The integration of fluorinated sulfonyl groups into oxazolidinone frameworks addresses limitations in early-generation compounds. Fluorine’s electronegativity fine-tunes electronic properties, while the sulfonyl group stabilizes transition states during enzymatic interactions. This synergy is evident in the target compound, where the 4-fluorophenylsulfonyl moiety may mitigate oxidative metabolism, a common degradation pathway for aryl systems. Computational studies suggest that such hybrids adopt conformations favoring hydrophobic interactions with target proteins, as seen in gp120 binding.

Positioning Within Contemporary Chemical Research

Current research prioritizes hybrid scaffolds for their ability to bypass resistance mechanisms. The target compound’s design aligns with trends in fragment-based drug discovery, where modular components are assembled to optimize pharmacokinetic and pharmacodynamic profiles. Advances in cryo-electron microscopy and molecular dynamics simulations have enabled precise mapping of hybrid-target interactions, guiding further refinements. Additionally, applications in materials science, such as shear-induced crystallization in polymer blends, inform strategies for controlling supramolecular assembly in drug delivery systems.

Table 1: Evolution of Oxalamide Derivatives in Drug Design

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWJQJJIBTWJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an oxazolidine ring, a sulfonyl group, and aromatic moieties that contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 371.43 g/mol. The structural diversity enhances its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that oxazolidinones, the class to which this compound belongs, exhibit significant antimicrobial properties. These compounds inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, effectively blocking the initiation of translation. Studies have shown that derivatives of oxazolidinones can be effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | MRSA | 0.5 µg/mL |

| Other Oxazolidinones | Various Gram-positive bacteria | 0.25 - 8 µg/mL |

Anticancer Properties

The compound has shown promise in anticancer research. It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Case Study:

In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM.

The proposed mechanism involves:

- Inhibition of Protein Synthesis: By binding to the ribosomal subunit, it prevents the formation of functional ribosomes.

- Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: The compound may interfere with key regulators of the cell cycle, leading to G1 phase arrest.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, its lipophilicity (XLogP3 value of 3.2) suggests good absorption characteristics. The presence of multiple hydrogen bond acceptors indicates potential for favorable interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Features and Functional Groups

The table below compares key structural components of the target compound with similar oxalamides:

*Molecular weights calculated or reported from LC-MS data in referenced studies.

Key Observations :

- The target compound uniquely incorporates a sulfonyloxazolidine group, absent in other analogs. This group may enhance steric bulk and hydrogen-bonding capacity compared to thiazole or pyridine-containing derivatives .

- Aromatic substituents : The 4-fluorophenyl and 4-methylbenzyl groups in the target compound contrast with chlorophenyl (14) and dimethoxybenzyl (S336) moieties. Fluorine atoms often improve metabolic stability and membrane permeability .

Antiviral Activity ( and ):

- Compound 25 () demonstrated anti-HIV activity targeting the CD4-binding site, with an LC-MS-confirmed molecular weight of 407.16 (M+H+) and 94.7% HPLC purity .

- Compound 14 () showed moderate antiviral efficacy (39% yield, 93.2% purity) but required stereochemical optimization due to diastereomeric mixtures .

Flavoring Agents ( and ):

- S336 () is a high-potency umami agonist with a NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, deemed safe for flavoring applications .

Physicochemical and Pharmacokinetic Properties

Notes:

- The sulfonyl group in the target compound may improve resistance to oxidative metabolism, a common issue with thiazole-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.